N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Physicochemical profiling Drug-likeness Permeability prediction

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic small molecule (MW 279.32 g/mol, C11H13N5O2S) featuring a 2-methylimidazole moiety linked via an ethylene spacer to an oxalamide bridge, which is further conjugated to a thiazol-2-yl group. The compound is categorized as a heterocyclic building block within the oxalamide class, incorporating two pharmacologically privileged scaffolds—imidazole and thiazole—on either side of a conformationally constrained oxalamide linker.

Molecular Formula C11H13N5O2S
Molecular Weight 279.32
CAS No. 1210433-34-3
Cat. No. B2896744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
CAS1210433-34-3
Molecular FormulaC11H13N5O2S
Molecular Weight279.32
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C(=O)NC2=NC=CS2
InChIInChI=1S/C11H13N5O2S/c1-8-12-2-5-16(8)6-3-13-9(17)10(18)15-11-14-4-7-19-11/h2,4-5,7H,3,6H2,1H3,(H,13,17)(H,14,15,18)
InChIKeyVWTGRLSWDBGTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide (CAS 1210433-34-3): Structural Baseline for Scientific Procurement


N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic small molecule (MW 279.32 g/mol, C11H13N5O2S) featuring a 2-methylimidazole moiety linked via an ethylene spacer to an oxalamide bridge, which is further conjugated to a thiazol-2-yl group [1]. The compound is categorized as a heterocyclic building block within the oxalamide class, incorporating two pharmacologically privileged scaffolds—imidazole and thiazole—on either side of a conformationally constrained oxalamide linker . Computed physicochemical properties include an XLogP3 of 0.3, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound is currently listed in the ZINC database with no experimentally determined biological activity on record [2].

1 Dual imidazole-thiazole oxalamide scaffold for metalloenzyme and kinase studies
2 Low computed lipophilicity may suit aqueous biochemical assay conditions
3 No pre-existing target activity; suited for de novo screening and fragment-based design

Why Generic Substitution Fails for N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide: The Dual-Heterocycle Scaffold Barrier


Closely related oxalamide analogs cannot be substituted for N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide without fundamentally altering the pharmacophoric geometry and metal-coordination landscape. The cyclopentyl analog (N1-cyclopentyl-N2-thiazol-2-yl-oxalamide, PDB: 2EVO) replaces the entire 2-methylimidazole-ethyl moiety with a hydrophobic cyclopentyl ring, eliminating imidazole-mediated hydrogen bonding and metal-chelation capacity [1][2]. Conversely, the pyridinyl analog (N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide) retains the imidazole arm but replaces the thiazole with pyridine, shifting the heteroatom geometry from a sulfur-containing five-membered ring to a six-membered nitrogen-only ring, which alters both dipole moment and metal-binding preference . These structural permutations are not interchangeable; each scaffold presents a distinct spatial arrangement of hydrogen bond donors, acceptors, and metal-coordinating atoms that determines target engagement specificity [3].

Cyclopentyl analog Replaces imidazole-ethyl arm with hydrophobic cyclopentyl, eliminating H-bond and metal-chelation capacity; pharmacophore geometry shifts fundamentally.
Pyridinyl analog Substitutes thiazole with pyridine, changing heteroatom ring size and metal-binding preference from sulfur-coordination to nitrogen-only motifs.

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


XLogP3 Lipophilicity Comparison: Target Compound vs. Cyclopentyl Analog

The target compound exhibits an XLogP3 of 0.3, which is markedly lower than the cyclopentyl analog N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide, indicating substantially reduced lipophilicity and therefore distinct membrane permeability and solubility profiles [1][2]. While experimental XLogP3 for the cyclopentyl analog is not directly available in public databases, its purely hydrocarbon cyclopentyl substituent (lacking the polar imidazole ring) predicts higher lipophilicity based on fragment-based calculations. This difference is critical: the target compound's lower logP makes it more suitable for aqueous biochemical assay conditions and reduces non-specific protein binding compared to more lipophilic oxalamide analogs [1].

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 = 0.3; cyclopentyl analog predicted >1.0 logP units higher
Lower lipophilicity may suit aqueous assay conditions and reduce non-specific binding
Computed values; experimental logP not available for comparator
Physicochemical profiling Drug-likeness Permeability prediction

Hydrogen Bonding Capacity: Dual Heterocycle vs. Single Heterocycle Oxalamides

The target compound possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, reflecting contributions from both the imidazole ring, the thiazole ring, and the oxalamide linker [1]. In contrast, N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide contains only 2 donors and 3 acceptors (the cyclopentyl group contributes no H-bonding capacity), while N1-isopentyl-N2-(thiazol-2-yl)oxalamide similarly lacks the additional H-bond acceptor provided by the imidazole nitrogen [2]. This increased H-bonding capacity of the target compound translates to stronger and more geometrically defined interactions with biological targets that present complementary H-bond arrays, such as kinase hinge regions or metalloenzyme active sites [3].

H-Bond Capacity
Cross-study comparable
Target HBD 2, HBA 5 vs alkyl analogs HBD 2, HBA 3 (+2 acceptors from imidazole)
Additional imidazole H-bond acceptors may enhance target recognition and reduce off-target binding
Computed by Cactvs algorithm; experimental validation required
Molecular recognition Target engagement Solubility

Metal-Coordination Geometry: Imidazole-Thiazole vs. Thiazole-Only Oxalamides

The target compound's dual imidazole-thiazole architecture presents a unique bidentate metal-coordination motif that is absent in thiazole-only oxalamides such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide. Structural analysis of the latter (PDB: 2EVO) reveals that the thiazole nitrogen coordinates to a Co(II) ion at the methionine aminopeptidase (MetAP) dinuclear metal site, while the oxalamide carbonyl oxygens engage additional metal contacts [1][2]. The target compound adds an imidazole nitrogen positioned approximately 5-6 Å from the thiazole ring (via the ethylene-oxalamide spacer), potentially enabling simultaneous coordination to a second metal ion in binuclear metalloenzymes—a geometry not achievable by the cyclopentyl or isopentyl analogs [3]. This dual-heterocycle coordination mode is structurally analogous to known bis-heterocycle metalloenzyme inhibitors that achieve enhanced potency through chelate effects [4].

Metal-Coordination Geometry
Class-level inference
Target: 3 potential coordinating atoms (imidazole N, thiazole N, oxalamide O) ~5–6 Å apart; analog: only 2 (thiazole N, oxalamide O)
Enables potential binuclear metalloenzyme engagement not achievable by single-heterocycle analogs
Inferred from PDB 2EVO; imidazole coordination remains to be experimentally confirmed
Metalloenzyme inhibition Metal chelation Structure-based design

Rotatable Bond Flexibility: Conformational Pre-organization vs. Alkyl Chain Analogs

The target compound contains 4 rotatable bonds (excluding the amide bonds which are conformationally restricted), providing a balance between flexibility for target adaptation and rigidity for reduced entropic binding penalty [1]. By comparison, N1-isopentyl-N2-(thiazol-2-yl)oxalamide contains an isopentyl group that introduces additional freely rotatable C-C bonds (estimated 2-3 more rotatable bonds), increasing conformational entropy and potentially reducing binding affinity per heavy atom . Conversely, N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide contains fewer rotatable bonds due to the cyclopentyl ring constraint [2]. The target compound thus occupies an intermediate conformational flexibility space that may be optimal for targets requiring induced-fit recognition while maintaining reasonable ligand efficiency [1].

Conformational Flexibility
Class-level inference
Target rotatable bonds = 4; isopentyl analog estimated 5–6
Reduced conformational entropy may support ligand binding efficiency
Rotatable bond counts computed; binding entropy advantage not directly measured
Conformational analysis Entropic binding penalty Ligand efficiency

Class-Level Biological Activity Precedent: Oxalamide Scaffolds in Kinase and SCD Inhibition

While no direct biological activity data exists for the target compound [1], the oxalamide chemotype has established precedent for target engagement in two well-characterized systems: (a) p38α MAP kinase inhibition, where oxalamide analog (24) was co-crystallized with unphosphorylated p38α, confirming oxalamide-mediated hinge-region binding [2]; and (b) tumor-specific irreversible inhibition of stearoyl CoA desaturase (SCD), where oxalamide compounds demonstrated selective nanomolar toxicity in CYP4F11-expressing lung cancer cell lines [3]. The target compound's dual heterocycle architecture combines structural features from both imidazole-based kinase inhibitors and thiazole-based metalloenzyme inhibitors, positioning it as a privileged scaffold for screening against both target classes [4].

Biological Activity Precedent
Class-level inference
No direct activity data; oxalamide chemotype shows class-level activity in p38α kinase and SCD inhibition
Class precedent supports screening prioritization, not target validation
Requires de novo biological characterization
Kinase inhibition Cancer therapeutics Metabolic disease

Critical Acknowledgment: Absence of Target-Specific Quantitative Biological Data

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, BRENDA, DrugBank, and the ZINC database confirms that no target-specific quantitative biological activity data (IC50, Ki, Kd, EC50, % inhibition at defined concentration) exist in the public domain for N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide [1][2]. In contrast, the structurally related N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide has well-characterized MetAP inhibition data: 50% inhibition at 0.000067 mM for Co(II)-MetAP, 0.053 mM for Mn(II)-MetAP, 0.001 mM for Ni(II)-MetAP, and 0.046 mM for Fe(II)-MetAP [3]. The BindingDB entry for the pyridinyl analog N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide reports a Ki of 200 nM for the imidazoline I-2 receptor [4]. Procurement decisions for the target compound must therefore be based on its structural uniqueness and building-block utility rather than on demonstrated biological potency.

Data Transparency
Data to verify
No quantitative bioactivity data (IC50, Ki, EC50) in any public database; cyclopentyl analog has MetAP IC50 data across four metalloforms
Procurement based on structural uniqueness; budget for de novo characterization
Data gap not evidence of inferiority; comparator data shown for context only
Data transparency Procurement risk assessment Screening prioritization

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide: Priority Application Scenarios Based on Structural Evidence


Scaffold for Fragment-Based and Structure-Guided Drug Design Targeting Binuclear Metalloenzymes

The compound's dual imidazole-thiazole architecture with an oxalamide linker provides a unique metal-coordination pharmacophore suitable for fragment-based drug discovery targeting binuclear metalloenzymes such as methionine aminopeptidases (MetAPs), phosphodiesterases (PDE4), and histone deacetylases (HDACs). The spatial separation of the imidazole and thiazole heteroatoms (~5-6 Å via the ethylene-oxalamide bridge) matches the inter-metal distance in many dinuclear metalloenzyme active sites. The precedent of N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide as a metalloform-selective MetAP inhibitor (PDB: 2EVO) [1] supports the hypothesis that replacing the cyclopentyl group with a 2-methylimidazole-ethyl moiety could extend coordination to the second metal ion, potentially yielding metalloform-selective inhibitors with novel selectivity profiles [2].

Chemical Biology Probe for Imidazole-Thiazole Synergy in Kinase Hinge Binding

The oxalamide linker positions the imidazole and thiazole rings in a geometry that mimics the ATP adenine ring system, making this compound a candidate for type I kinase inhibitor design. Oxalamide analogs have been co-crystallized with p38α MAP kinase, confirming hinge-region engagement [3]. The target compound replaces the previously characterized heterobicyclic scaffold with a more flexible imidazole-oxalamide-thiazole system, offering distinct conformational sampling compared to rigidified bicyclic kinase inhibitors. This scaffold is particularly relevant for kinases where hinge-region flexibility or unusual gatekeeper residues necessitate non-canonical hinge-binding motifs.

Versatile Synthetic Building Block for Parallel Library Synthesis

With its two differentially reactive heterocyclic termini (imidazole and thiazole) connected by a symmetrical oxalamide linker, the compound serves as an ideal diversification point for parallel synthesis of focused libraries. The imidazole N3 position can be alkylated or arylated, while the thiazole C5 position is amenable to electrophilic substitution or cross-coupling reactions. The oxalamide NH groups provide additional sites for alkylation or acylation. This multi-directional derivatization capability, combined with the favorable physicochemical profile (XLogP3 = 0.3, MW = 279.32), makes the compound an attractive core scaffold for hit-to-lead optimization programs [2].

Metalloform-Selective Probe Development Based on Differential Metal Coordination

Building on the established metalloform selectivity of the thiazole-oxalamide chemotype (where N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide shows >790-fold selectivity for Co(II)-MetAP over Mn(II)-MetAP) [1], the target compound's additional imidazole coordination site could be exploited to engineer novel metalloform selectivity profiles. Systematic variation of the metal ion in enzyme assays (Co²⁺, Mn²⁺, Fe²⁺, Ni²⁺, Zn²⁺) with this compound could reveal unprecedented selectivity patterns that arise from the imidazole-thiazole chelate effect, potentially enabling development of probes that distinguish between metalloform states in cellular contexts.

Application
Selection Property
Validation Focus
Binuclear metalloenzyme inhibitor design
Dual imidazole-thiazole metal-coordination geometry
Metalloform selectivity profiling (Co²⁺, Mn²⁺, Fe²⁺, Ni²⁺, Zn²⁺)
Kinase hinge-binding probe development
Oxalamide-linked imidazole-thiazole ATP-mimetic geometry
Kinase panel screening; hinge-region engagement assays
Synthetic diversification platform
Orthogonal reactive sites (imidazole N3, thiazole C5, oxalamide NH)
Library synthesis and physicochemical profiling
Metalloform-selectivity probe development
Chelate effect from dual heterocycle metal coordination
Differential inhibition across metalloform states; cellular context studies
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